Grandidentatin

Description

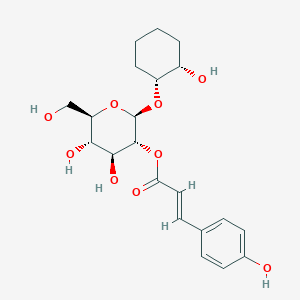

Grandidentatin is a phenolic glucoside first isolated from the bark of Populus grandidentata (). Its molecular formula is C₂₁H₂₈O₉, with an average molecular weight of 424.446 g/mol and seven defined stereocenters, contributing to its complex stereochemistry (). Structurally, it consists of a β-D-glucopyranoside moiety esterified with a (2E)-3-(4-hydroxyphenyl)propenoyl group and a (1R,2S)-2-hydroxycyclohexyl substituent (). This compound is widely distributed in Populus and Salix species, often co-occurring with salicortin, salicin, and other phenolic glycosides ().

Properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1R,2S)-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O9/c22-11-16-18(26)19(27)20(21(29-16)28-15-4-2-1-3-14(15)24)30-17(25)10-7-12-5-8-13(23)9-6-12/h5-10,14-16,18-24,26-27H,1-4,11H2/b10-7+/t14-,15+,16+,18+,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMPDTJBTNGZJH-QMZLQNRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)OC2C(C(C(C(O2)CO)O)O)OC(=O)C=CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)/C=C/C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415189 | |

| Record name | Grandidentatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15732-48-6 | |

| Record name | Grandidentatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Grandidentatin can be isolated from the bark of Populus species using a series of extraction and purification steps. The process typically involves:

Extraction: The bark is extracted with methanol to obtain a crude extract.

Fractionation: The crude extract is fractionated using solvents like ethyl acetate.

Purification: The ethyl acetate fraction is further purified using techniques such as thin-layer chromatography and column chromatography over Sephadex LH-20

Industrial Production Methods: While there is no large-scale industrial production method specifically documented for this compound, the extraction and purification techniques used in laboratory settings can be scaled up for industrial purposes. This would involve optimizing solvent use, extraction times, and purification steps to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Grandidentatin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different phenolic compounds.

Hydrolysis: The glucosidic bond can be hydrolyzed to release the aglycone and glucose.

Esterification: The hydroxyl groups can participate in esterification reactions with acids

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or enzymatic hydrolysis can be used to break the glucosidic bond.

Esterification: Carboxylic acids or acid anhydrides in the presence of catalysts like sulfuric acid can be used for esterification

Major Products Formed:

Oxidation: Various oxidized phenolic compounds.

Hydrolysis: Aglycone and glucose.

Esterification: Ester derivatives of this compound

Scientific Research Applications

Grandidentatin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying phenolic glucosides and their reactions.

Biology: Investigated for its antioxidant properties and potential to alleviate oxidative stress in biological systems.

Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative stress, such as atherosclerosis and inflammation.

Industry: Potential use as a natural preservative in food and cosmetic products due to its antioxidant properties

Mechanism of Action

Grandidentatin exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species, thereby preventing oxidative damage to cells and tissues. The molecular targets include free radicals such as superoxide anion, hydroxyl radical, and peroxyl radical .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Grandidentatin shares structural motifs with several phenolic glucosides, differing in substituents and stereochemistry (Table 1):

Key Observations :

Pharmacological and Ecological Roles

Antioxidant Activity

This compound, isolated from Populus ussuriensis bark, demonstrated moderate antioxidant activity in DPPH radical scavenging assays (IC₅₀ = 2.02 μg/mL for the ethyl acetate fraction containing this compound) (). In contrast, salicortin and its acetylated derivatives showed stronger inhibition of lipopolysaccharide-induced NO production in BV2 microglial cells ().

Bitter Taste and Ecological Impact

This compound is classified as moderately bitter , alongside saligenin and populin, whereas salicin and salicortin are intensely bitter (). This bitterness deters herbivores like cervids, reducing the palatability of willow stems ().

Anti-Inflammatory and Neuroprotective Effects

This compound’s structural analogs, particularly those with the HCH moiety (e.g., salicortin, tremulacin), show potent inhibition of inflammatory markers. For example, salicortin derivatives reduced NO production in BV2 cells by >50% at 10 μM ().

Analytical and Spectroscopic Differentiation

This compound can be distinguished from similar compounds using NMR and MS data ():

- 1H-NMR: Peaks at δ 7.46 (H-7), 6.80 (H-8), and 5.05 (H-1') confirm the propenoyl and glucosyl groups ().

- 13C-NMR: Signals at δ 167.46 (ester carbonyl) and 100.83 (anomeric carbon) are diagnostic ().

- MS : this compound shows [M+H]⁺ at m/z 425 and [M+Na]⁺ at m/z 447, with fragmentation patterns distinct from salicortin ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.